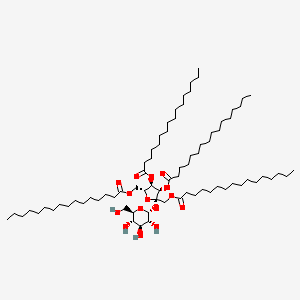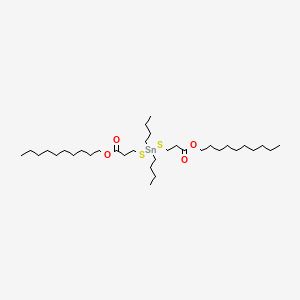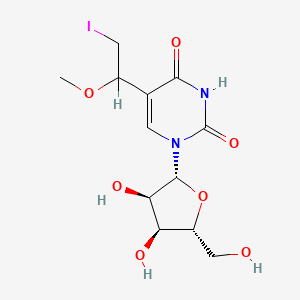
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are essential components of the extracellular matrix in animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves glycosylation reactions where glucuronic acid (GlcA) is linked to galactose (Gal). One common method is the use of glycosyl chlorides as donors, activated by heating in the presence of a combination of Bu4NBr, P(OEt)3, and excess Hünig’s base . This method allows for the formation of the glycosidic bond under controlled conditions.
Industrial Production Methods
Industrial production of Glca-gal often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as glycosyltransferases are used to catalyze the formation of the glycosidic bond between GlcA and Gal. This method is preferred for large-scale production as it reduces the number of synthetic steps and minimizes the use of hazardous chemicals .
化学反応の分析
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Glca-gal can be oxidized to form uronic acids.
Reduction: Reduction reactions can convert Glca-gal to its corresponding alcohols.
Substitution: Substitution reactions can modify the hydroxyl groups on the sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and nitric acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
科学的研究の応用
Glca-gal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to extracellular matrix dysfunction.
Industry: Used in the production of biomaterials and as a stabilizer in various formulations.
作用機序
The mechanism of action of Glca-gal involves its interaction with specific receptors and enzymes in the extracellular matrix. It binds to proteins such as CD44, which are involved in cell adhesion and migration. The binding of Glca-gal to these proteins can modulate various signaling pathways, influencing cell behavior and tissue homeostasis .
類似化合物との比較
Similar Compounds
Heparan sulfate: Contains glucuronic acid but differs in its sulfation pattern.
Chondroitin sulfate: Similar structure but includes sulfated galactosamine instead of galactose.
Dermatan sulfate: Contains iduronic acid instead of glucuronic acid.
Uniqueness
Glca-gal is unique due to its specific glycosidic linkage and its role in forming the backbone of various glycosaminoglycans. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable component in biological and medical research .
特性
CAS番号 |
4343-50-4 |
|---|---|
分子式 |
C12H20O12 |
分子量 |
356.28 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
InChIキー |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




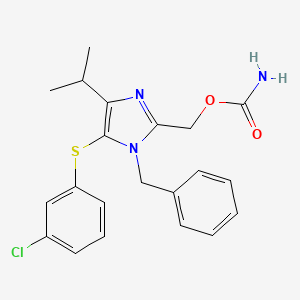
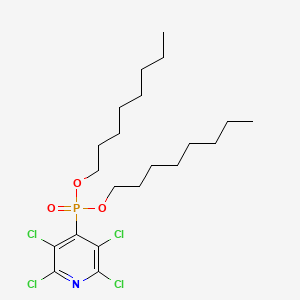
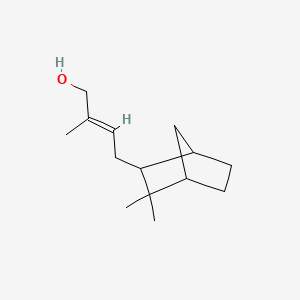
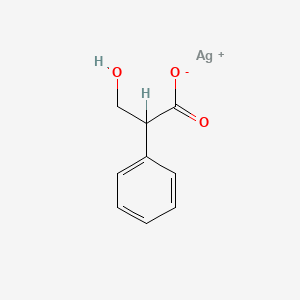
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
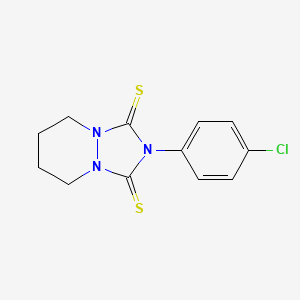
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
